N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 946368-40-7
VCID: VC11950416
InChI: InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29)
SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Molecular Formula: C26H26N2O3
Molecular Weight: 414.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

CAS No.: 946368-40-7

Cat. No.: VC11950416

Molecular Formula: C26H26N2O3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide - 946368-40-7

Specification

CAS No. 946368-40-7
Molecular Formula C26H26N2O3
Molecular Weight 414.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29)
Standard InChI Key ZOKNPFXLGLBJSR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound has the molecular formula C₂₆H₂₆N₂O₃ and a molecular weight of 414.5 g/mol . Key identifiers include:

  • IUPAC Name: N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide

  • SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

  • InChIKey: ZOKNPFXLGLBJSR-UHFFFAOYSA-N

The structure features a tetrahydroquinoline ring system fused with a benzoyl group at the 1-position and a 4-methoxyphenylpropanamide substituent at the 7-position. The methoxy group enhances lipophilicity, while the amide linkage contributes to hydrogen-bonding potential .

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, related tetrahydroquinoline derivatives exhibit planar aromatic systems with chair-like conformations in the tetrahydroquinoline ring . The benzoyl and propanamide groups likely adopt orientations that maximize π-π stacking and van der Waals interactions in biological targets .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the tetrahydroquinoline core: Achieved via cyclization of substituted anilines with cyclic ketones or through Meldrum’s acid-assisted electrophilic cyclization .

  • Benzoylation: Introduction of the benzoyl group at the 1-position using benzoyl chloride under basic conditions.

  • Propanamide side-chain installation: Coupling of 3-(4-methoxyphenyl)propanoic acid to the 7-amino group of the tetrahydroquinoline core via carbodiimide-mediated amide bond formation .

A recent one-pot method using acyl Meldrum’s acids and enaminones achieved moderate yields (32–37%) without intermediate isolation, significantly reducing synthesis time .

Reaction Mechanisms

Key steps include:

  • Electrophilic cyclization: Facilitated by polyphosphoric acid (PPA), promoting intramolecular attack of the enamine nitrogen on the activated carbonyl group .

  • Amide coupling: EDC/HOBt-mediated activation of the carboxylic acid, followed by nucleophilic attack by the primary amine .

Assay TypeResultReference
Anthelmintic100% worm mortality at 50 ppm
CytotoxicityIC₅₀ = 8.2 µM (HeLa cells)
Anti-inflammatory72% TNF-α inhibition at 10 µM

Notably, the compound outperforms benzimidazole in anthelmintic assays but requires higher concentrations than ivermectin .

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

Compound ModificationEffect on Potency
Replacement of benzoyl with acetyl10-fold ↓ EGFR inhibition
Methoxy → hydroxy3-fold ↑ solubility
Propanamide → acrylamideIrreversible kinase binding

The 2,5-dichlorophenyl analogue shows improved target selectivity but reduced metabolic stability .

Research Gaps and Future Directions

Unresolved Challenges

  • Low aqueous solubility: LogP = 4.16 limits bioavailability .

  • Metabolic instability: Rapid glucuronidation observed in liver microsomes (t₁/₂ = 12 min) .

Proposed Optimization Strategies

  • Prodrug approaches: Esterification of the methoxy group to enhance solubility.

  • Deuterium incorporation: Stabilization of metabolically vulnerable C-H bonds .

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